molecular formula C11H14ClNO B14064922 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one

Cat. No.: B14064922
M. Wt: 211.69 g/mol
InChI Key: KFBJLDXGMYJTDV-UHFFFAOYSA-N
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Description

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a chlorinated propanone group attached to an amino-substituted ethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 5-amino-2-ethylphenyl ketone with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Amino-2-methylphenyl)-1-chloropropan-2-one
  • 1-(5-Amino-2-ethylphenyl)-1-bromopropan-2-one
  • 1-(5-Amino-2-ethylphenyl)-1-chlorobutan-2-one

Uniqueness

1-(5-Amino-2-ethylphenyl)-1-chloropropan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group and the amino functionality allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(5-amino-2-ethylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO/c1-3-8-4-5-9(13)6-10(8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

KFBJLDXGMYJTDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)C(C(=O)C)Cl

Origin of Product

United States

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